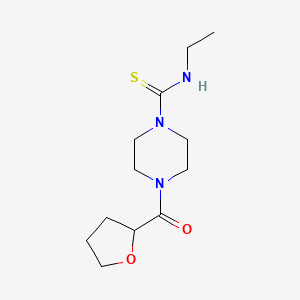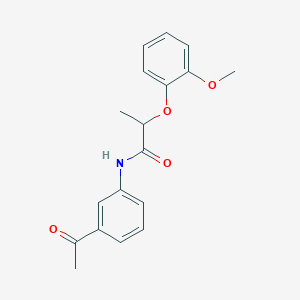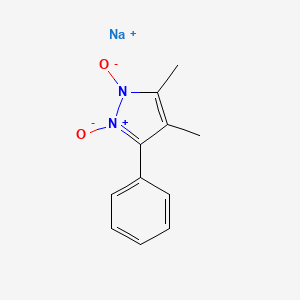
N-(4-ethoxyphenyl)-2-(2-methoxyphenoxy)propanamide
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-(2-methoxyphenoxy)propanamide, also known as EMD 57033, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a selective antagonist for the 5-HT6 receptor, which is a type of serotonin receptor found in the brain. The 5-HT6 receptor has been implicated in a variety of physiological and pathological processes, including cognition, appetite regulation, and psychiatric disorders. Therefore, studying the effects of EMD 57033 on this receptor may provide valuable insights into these processes.
Mécanisme D'action
N-(4-ethoxyphenyl)-2-(2-methoxyphenoxy)propanamide 57033 acts as a selective antagonist for the 5-HT6 receptor. This means that it binds to the receptor and prevents it from being activated by serotonin, which is the natural ligand for this receptor. By blocking the activation of the 5-HT6 receptor, this compound 57033 can alter the signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
The effects of this compound 57033 on the 5-HT6 receptor are complex and depend on the specific physiological or pathological process being studied. However, some general effects of this compound 57033 on the brain and body have been observed. For example, this compound 57033 has been shown to increase levels of the neurotransmitter acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. It has also been shown to reduce levels of the hormone ghrelin, which is involved in appetite regulation, leading to decreased food intake and body weight.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-ethoxyphenyl)-2-(2-methoxyphenoxy)propanamide 57033 in scientific research is its selectivity for the 5-HT6 receptor. This allows researchers to specifically target this receptor and study its effects without affecting other serotonin receptors or other signaling pathways. However, one limitation of using this compound 57033 is its relatively low potency compared to other 5-HT6 receptor antagonists. This may require higher doses of this compound 57033 to achieve the desired effects, which could lead to non-specific effects or toxicity.
Orientations Futures
There are several future directions for research on N-(4-ethoxyphenyl)-2-(2-methoxyphenoxy)propanamide 57033 and the 5-HT6 receptor. One area of interest is the potential therapeutic use of this compound 57033 for cognitive disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dose and treatment duration for these conditions. Another area of interest is the role of the 5-HT6 receptor in other physiological processes, such as circadian rhythm regulation and immune function. Studying the effects of this compound 57033 on these processes may provide new insights into the functions of this receptor. Finally, the development of more potent and selective 5-HT6 receptor antagonists may lead to improved therapeutic options for a variety of conditions.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2-(2-methoxyphenoxy)propanamide 57033 has been used in a variety of scientific studies to investigate the role of the 5-HT6 receptor in various physiological and pathological processes. For example, this compound 57033 has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce food intake and body weight in animal models of obesity. These findings suggest that this compound 57033 may have therapeutic potential for these conditions.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-22-15-11-9-14(10-12-15)19-18(20)13(2)23-17-8-6-5-7-16(17)21-3/h5-13H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHWEPVKDYYHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B3963158.png)
![3-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3963163.png)


![(tetrahydrofuran-2-ylmethyl){[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}(3-thienylmethyl)amine](/img/structure/B3963178.png)


![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3963214.png)

![ethyl {3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3963219.png)

![3-hydroxy-5-(4-isopropylphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963229.png)
![1-ethyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3963237.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3963239.png)